Product packaging for 4-Acetylbenzoyl fluoride(Cat. No.:CAS No. 77976-03-5)

4-Acetylbenzoyl fluoride

Cat. No.: B12085388
CAS No.: 77976-03-5
M. Wt: 166.15 g/mol
InChI Key: KWTZUUATDFNMLK-UHFFFAOYSA-N
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Description

4-Acetylbenzoyl fluoride (CAS 77976-03-5) is an aromatic organic compound with the molecular formula C 9 H 7 FO 2 and a molecular weight of 166.15 g/mol . This compound serves as a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure features both a reactive acyl fluoride group and an acetyl group, making it a useful precursor for introducing the 4-acetylbenzoyl moiety into more complex molecules . A significant documented application of this compound is in the synthesis of novel fluorocytidine derivatives . Research indicates that these derivatives exhibit potent antitumor activity, and this compound is specifically utilized to create an intermediate, 4-acetyl-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]benzamide, during the manufacturing process . As an acyl fluoride, the compound is expected to be highly reactive, particularly with nucleophiles and in the presence of water or moisture. Researchers should handle it with appropriate precautions, using anhydrous conditions under an inert atmosphere when necessary to prevent hydrolysis and ensure reaction fidelity. This product is intended For Research Use Only and is not classified or intended for human or veterinary therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B12085388 4-Acetylbenzoyl fluoride CAS No. 77976-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77976-03-5

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

4-acetylbenzoyl fluoride

InChI

InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3

InChI Key

KWTZUUATDFNMLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)F

Origin of Product

United States

Synthetic Methodologies for 4 Acetylbenzoyl Fluoride

The synthesis of 4-Acetylbenzoyl fluoride (B91410) can be achieved through various chemical transformations. These methods primarily involve deoxygenative fluorination of the corresponding carboxylic acid, halogen exchange reactions, and transition metal-catalyzed processes.

Reactivity and Reaction Pathways of 4 Acetylbenzoyl Fluoride

Role as an Electrophilic Acylating Agent

4-Acetylbenzoyl fluoride (B91410) functions as an effective electrophilic acylating agent. Acyl fluorides, in general, are recognized for their unique balance of stability and reactivity, making them valuable synthons in organic synthesis. cas.cn They are often preferred over other acyl halides, such as acyl chlorides, because they are typically more stable towards hydrolysis and easier to handle. researchgate.netbeilstein-journals.org Their reactions with nucleophiles tend to be less vigorous than those of the corresponding acyl chlorides, and they often lead to fewer side reactions. beilstein-journals.org Specifically, acylations using acyl fluorides where the acyl group is attached to a stereocenter generally proceed with minimal racemization. beilstein-journals.org

The electrophilicity of the carbonyl carbon in acyl fluorides is comparable to that of activated esters, but with significantly less steric hindrance. beilstein-journals.org This characteristic allows them to be potent acylating agents for a variety of nucleophiles. The development of efficient methods for the synthesis of acyl fluorides, such as the deoxyfluorination of carboxylic acids, has expanded their application in acylation reactions. cas.cnbeilstein-journals.org For instance, methods using reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) or a combination of trichloroisocyanuric acid and cesium fluoride allow for the direct conversion of carboxylic acids to acyl fluorides under mild conditions. beilstein-journals.orgorganic-chemistry.org These advancements facilitate the use of compounds like 4-acetylbenzoyl fluoride as acylating agents in a broad range of chemical transformations.

Participation in Carbonylative Coupling Reactions

This compound can be formed as an intermediate in palladium-catalyzed carbonylative coupling reactions. oup.com These reactions are a powerful method for synthesizing ketones by combining an electrophilic partner (typically an aryl halide) with a nucleophilic partner in the presence of carbon monoxide. semanticscholar.orgmagtech.com.cn

In one notable example, the palladium-catalyzed carbonylative coupling of arylfluorosilanes with aryl iodides under an atmosphere of carbon monoxide can lead to the formation of unsymmetrical diaryl ketones. oup.com During the reaction of 4-tolyltrifluorosilane with 4-iodoacetophenone, the formation of 4-acetylbenzoic acid was observed alongside the expected ketone product. oup.com This acid is believed to derive from an intermediate, this compound. oup.com The formation of this acyl fluoride intermediate is attributed to the substitution of an aryloyl-palladium-iodide complex by a fluoride ion, which then undergoes reductive elimination. oup.com This pathway competes with the transmetalation process required for the formation of the desired ketone. oup.com

The general applicability of palladium-catalyzed carbonylative coupling reactions extends to a variety of substrates, including those with electron-withdrawing or electron-donating substituents on the aromatic rings. oup.com These reactions typically employ a palladium catalyst, such as (η³-C₃H₅PdCl)₂, and a fluoride source, like potassium fluoride, to facilitate the coupling. oup.com The choice of solvent and catalyst can significantly influence the product distribution and yield. oup.com

Table 1: Palladium-Catalyzed Carbonylative Coupling of Arylsilanes with Aryl Iodides
EntryArylsilaneAryl IodideCatalystSolventProductYield (%)
14-Tolyl(ethyl)difluorosilane4-Iodoacetophenone(η³-C₃H₅PdCl)₂DMI4-Acetylphenyl 4-methylphenyl ketone91
24-Tolyltrifluorosilane4-Iodoacetophenone(η³-C₃H₅PdCl)₂DMI4-Acetylphenyl 4-methylphenyl ketone15
34-Tolyltrifluorosilane4-Iodoacetophenone(η³-C₃H₅PdCl)₂DMI4-Acetylbenzoic acid50

Data sourced from a study on the palladium-catalyzed carbonylative coupling of arylfluorosilanes with aryl iodides. oup.com

Nucleophilic Addition Reactions Involving the Acyl Fluoride Moiety

The acyl fluoride group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. The reactivity of carbonyl compounds towards nucleophiles is a fundamental concept in organic chemistry. masterorganicchemistry.com The carbonyl carbon is electrophilic and readily undergoes addition reactions with a wide array of nucleophiles, leading to a change in hybridization from sp² to sp³. masterorganicchemistry.com

Acyl fluorides can react with various nucleophiles. For instance, they can be converted to other carboxylic acid derivatives. A general transformation is the reaction with amines to form amides, often in a one-pot protocol following the synthesis of the acyl fluoride. beilstein-journals.org This highlights the utility of acyl fluorides as activated acylating agents.

In a broader context, the reaction of acyl chlorides, which are structurally similar to acyl fluorides, with nucleophiles provides insight. The conversion of acyl chlorides to acyl fluorides can be achieved catalytically, for example, using a cyclometallated rhodium complex. nih.gov The rate of this fluorination is enhanced by electron-withdrawing substituents on the acyl chloride, which make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the fluoride. nih.gov This principle of enhanced electrophilicity due to electron-withdrawing groups would similarly apply to the reactions of this compound with other nucleophiles.

The acyl fluoride moiety can undergo further transformations. One significant reaction is deoxyfluorination to form trifluoromethyl compounds. A protocol has been developed for the deoxyfluorination of various acyl fluorides, including aryloyl fluorides, using a combination of FLUOLEAD® and Olah's reagent (a pyridine-HF complex) under solvent-free conditions. beilstein-journals.org This method demonstrates high efficiency and tolerance for a range of functional groups, converting the acyl fluoride into a trifluoromethyl group with high yields. beilstein-journals.org Although this specific reaction leads to a trifluoromethyl group rather than an acyl-monofluoromethylated product, it illustrates the reactivity of the acyl fluoride group towards fluorinating agents.

The mechanism of deoxyfluorination involves the activation of the acyl fluoride by the reagents, followed by fluoride transfer to form the trifluoromethyl product. beilstein-journals.org While this process is a deoxyfluorination, it underscores the potential for the acyl fluoride carbonyl to react with specialized fluorinating reagents.

Reactivity of the Acetyl Group in this compound

The acetyl group in this compound possesses α-hydrogens, making it susceptible to condensation reactions, such as the Claisen-Schmidt condensation. wikipedia.org This reaction involves the condensation of a ketone with an α-hydrogen (like the acetyl group) with an aromatic carbonyl compound that lacks an α-hydrogen, typically in the presence of a base. wikipedia.org

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. wikipedia.org The mechanism generally involves the deprotonation of the α-carbon of the ketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone. magritek.com

In the case of this compound, the acetyl group could react with an appropriate aldehyde (e.g., benzaldehyde) under basic conditions. numberanalytics.com The choice of base and solvent can significantly affect the reaction's outcome and yield. numberanalytics.com For example, sodium hydroxide (B78521) in ethanol (B145695) is a common system for these reactions. magritek.comnumberanalytics.com The progress of such reactions can be monitored in real-time using techniques like NMR spectroscopy, which allows for the observation of the consumption of reactants and the formation of intermediates and products. magritek.commagritek.com

Table 2: Common Conditions for Claisen-Schmidt Condensation
BaseSolventTypical ReactantsProduct Type
Sodium Hydroxide (NaOH)EthanolAldehyde and Ketoneα,β-Unsaturated Ketone
Potassium Hydroxide (KOH)MethanolAldehyde and Ketoneα,β-Unsaturated Ketone
PiperidineDichloromethaneAldehyde and Ketoneα,β-Unsaturated Ketone

This table summarizes common reaction conditions used in Claisen-Schmidt condensations, which are applicable to the acetyl group of this compound. numberanalytics.com

Reactions with Carbon Acids

A thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings on the reaction of this compound with carbon acids, such as enolates, malonates, or nitroalkanes.

Generally, the C-acylation of carbon acids with acyl halides is a fundamental carbon-carbon bond-forming reaction. This transformation typically involves the generation of a carbanion from the carbon acid using a suitable base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. However, specific studies detailing the reactants, conditions, products, and yields for the reaction between this compound and various carbon acids are not documented in the reviewed literature.

Table 1: Reaction of this compound with Carbon Acids

Carbon AcidBaseSolventProductYield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

A comprehensive search of scientific literature did not provide specific data for this table.

Exploration of Novel Transformation Pathways

Recent advances in the field of acyl fluoride chemistry have focused on their activation through transition-metal catalysis, N-heterocyclic carbenes, and organophosphines to achieve unique reactivity. thieme-connect.comthieme-connect.com These methods have enabled aroyl fluorides to participate in reactions beyond traditional nucleophilic acyl substitution, such as C-H bond activation and decarbonylative borylation. thieme-connect.comrsc.org However, the application of these modern catalytic systems to this compound to uncover novel reaction pathways has not been specifically reported.

Future research in this area could involve subjecting this compound to various catalytic systems to explore unprecedented reactivity patterns. Potential areas of investigation could include its use in decarbonylative cross-coupling reactions to synthesize substituted acetophenones, its participation in [2+2] cycloadditions, or its role as a precursor in cascade reactions to build complex molecular architectures. Until such studies are undertaken and published, the landscape of novel transformation pathways for this specific compound remains uncharted.

Mechanistic Investigations of 4 Acetylbenzoyl Fluoride Reactivity

Mechanistic Elucidation of Synthetic Routes

The synthesis of 4-Acetylbenzoyl fluoride (B91410), like other acyl fluorides, is primarily achieved through two major mechanistic routes: the deoxygenative fluorination of the corresponding carboxylic acid and the halogen exchange (Halex) of a more reactive acyl halide.

Deoxygenative Fluorination Mechanisms

Deoxygenative fluorination is a direct method for converting carboxylic acids, such as 4-acetylbenzoic acid, into acyl fluorides. nih.gov This process relies on reagents that can activate the carboxylic acid and provide a source of fluoride. The driving force is often the formation of a strong sulfur-oxygen bond. acs.org A variety of modern reagents have been developed for this purpose, each with a subtly different mechanism but sharing a common conceptual pathway.

The general mechanism proceeds via the activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group. This is followed by a nucleophilic substitution by a fluoride ion. researchgate.net For instance, with sulfur-based reagents like DAST (diethylaminosulfur trifluoride) or Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), the carboxylic acid attacks the sulfur center, displacing a fluoride ion. acs.orgbeilstein-journals.org This forms an intermediate that subsequently collapses, with the oxygen forming a strong bond with sulfur and releasing the acyl fluoride.

Another class of reagents, such as the all-carbon-based CpFluor (3,3-difluoro-1,2-diphenylcyclopropene), operates under neutral conditions. cas.cn The proposed mechanism involves an equilibrium between CpFluor and a cyclopropenium fluoride salt in the presence of the carboxylic acid. The acid attacks the cyclopropenium cation to form an intermediate which then eliminates a ketone byproduct to yield the desired acyl fluoride. cas.cn

Table 1: Comparison of Common Deoxygenative Fluorination Reagents
Reagent ClassExample(s)General Mechanism StepsKey Features
Aminosulfur TrifluoridesDAST, Deoxo-Fluor1. Nucleophilic attack of carboxylic acid on sulfur. 2. Formation of an acyloxy-sulfur intermediate. 3. Intramolecular fluoride attack on carbonyl carbon with elimination of sulfur-oxygen byproduct.Widely used but can be thermally unstable. acs.org
Arylsulfur TrifluoridesFluoleadSimilar to aminosulfur trifluorides, involving an arylsulfur intermediate.Often more thermally stable and selective than DAST. acs.org
Benzothiazolium ReagentsBT-SCF₃1. Formation of a tetrahedral intermediate from reaction with the carboxylic acid. 2. A complex pathway that can involve an intermediate thioester which then converts to the acyl fluoride. beilstein-journals.orgCan be used in sub-stoichiometric amounts under mild conditions. beilstein-journals.org
Cyclopropene ReagentsCpFluor1. CpFluor forms a cyclopropenium cation. 2. Carboxylic acid attacks the cation. 3. Intermediate collapses to form acyl fluoride and a ketone byproduct.All-carbon based reagent, operates under neutral conditions. cas.cn

Halogen Exchange Mechanistic Studies

Halogen exchange (Halex) is an alternative route to acyl fluorides, starting from a different acyl halide, typically 4-acetylbenzoyl chloride. While the term "Halex process" is most famously applied to the industrial synthesis of aryl fluorides from aryl chlorides via a nucleophilic aromatic substitution (SNAr) pathway, the principle of exchanging a halide for a fluoride is also applicable here, albeit through a different mechanism. wikipedia.orgharvard.educas.cn

The conversion of an acyl chloride to an acyl fluoride proceeds via a nucleophilic acyl substitution mechanism. ucsd.edu The reaction involves a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), attacking the electrophilic carbonyl carbon of the acyl chloride. harvard.edu This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses by ejecting the most stable leaving group. Given that the chloride ion is a better leaving group than the fluoride ion, the equilibrium favors the formation of the more stable acyl fluoride. The use of polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) can enhance the nucleophilicity of the fluoride salt. wikipedia.orgharvard.edu

The key steps are:

Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A transient species with a tetrahedral carbon and an oxyanion is formed.

Leaving Group Expulsion: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion (Cl⁻) to yield the final 4-acetylbenzoyl fluoride.

Reaction Mechanisms in Functionalization Reactions

This compound serves as a versatile building block, participating in various functionalization reactions primarily through its acyl fluoride group.

Pathways for Acyl-Monofluoromethylation

The simultaneous introduction of an acyl group and a monofluoromethyl group (—CH₂F) onto a substrate like an alkene is a powerful transformation. While specific studies on this compound in this exact reaction are not prevalent, a plausible mechanism can be constructed based on related, documented dual catalytic systems involving aroyl fluorides. researchgate.net

Such a transformation would likely employ a dual catalytic system, combining photoredox catalysis with N-heterocyclic carbene (NHC) organocatalysis. researchgate.net The proposed pathway involves the generation of two key radical species:

An acyl radical derived from this compound.

A monofluoromethyl radical (•CH₂F) from a suitable precursor, such as sodium monofluoromethanesulfinate (NaSO₂CFH₂).

The catalytic cycle would proceed as follows:

NHC Activation: An NHC catalyst attacks the carbonyl carbon of this compound to form an acyl azolium intermediate.

Radical Generation: Concurrently, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the •CH₂F radical from its precursor.

Radical Addition: The •CH₂F radical adds to an alkene (e.g., styrene), generating a new carbon-centered radical.

Radical-Radical Coupling: The acyl azolium intermediate undergoes a one-electron reduction, facilitated by the photocatalytic cycle, to form a key ketyl-type radical. This species then traps the carbon-centered radical from the previous step.

Product Formation: The resulting species eliminates the NHC catalyst to afford the final α-aryl-β-monofluoromethyl ketone product.

Detailed Studies of Electrophilic and Nucleophilic Processes

The dominant reaction pathway for this compound involves its behavior as an electrophile. The carbonyl carbon of the acyl fluoride is highly susceptible to attack by a wide range of nucleophiles. vulcanchem.com This reactivity is the basis for its use as an acylating agent. nih.gov

The process is a classic nucleophilic acyl substitution . ucsd.edu The mechanism involves two fundamental steps:

Addition: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the C=O double bond and ejecting the fluoride ion (F⁻) as the leaving group.

This pathway is common for reactions with amines to form amides, alcohols to form esters, and other common nucleophiles. vulcanchem.combeilstein-journals.org The reactivity of acyl fluorides is generally considered to be between that of acyl chlorides and activated esters, providing a good balance of reactivity and stability, which minimizes violent reactions and allows for easier handling. nih.gov

Catalytic Cycle Analyses in Transition Metal-Mediated Transformations

Acyl fluorides have emerged as highly effective substrates in transition metal-catalyzed cross-coupling reactions. nih.gov Their unique stability-reactivity profile allows them to participate in catalytic cycles where more reactive acyl chlorides might fail. This compound can be used as a source of an acyl group ("RCO"), a decarbonylative aryl source ("R"), or even a fluoride source ("F") in these transformations. nih.gov

A common example is the palladium-catalyzed decarbonylative coupling of an acyl fluoride with an organometallic reagent (e.g., an organoboron compound in a Suzuki-type coupling). The catalytic cycle typically involves Pd(0) and Pd(II) intermediates. researchgate.net

A generalized catalytic cycle can be described as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the acyl fluoride's C-F bond to a low-valent metal center, such as Pd(0). This is a critical and often rate-determining step, forming a Pd(II) complex.

Decarbonylation: The resulting acyl-palladium(II) complex can then undergo decarbonylation, where a molecule of carbon monoxide (CO) is extruded, leaving an aryl-palladium(II) complex.

Transmetalation: The organometallic coupling partner (e.g., Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide and forming a diorgano-palladium(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new carbon-carbon bond in the product molecule and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. numberanalytics.com

Table 2: Generalized Steps in a Pd-Catalyzed Decarbonylative Coupling Cycle
StepTransformationMetal Oxidation State ChangeDescription
1. Oxidative AdditionR-CO-F + Pd(0) → [R-CO-Pd(II)-F]Pd(0) → Pd(II)The C-F bond of the acyl fluoride adds across the metal center.
2. Decarbonylation[R-CO-Pd(II)-F] → [R-Pd(II)-F] + CONo ChangeThe acyl-metal complex extrudes carbon monoxide.
3. Transmetalation[R-Pd(II)-F] + R'-M → [R-Pd(II)-R'] + M-FNo ChangeAn organometallic reagent exchanges its organic group with the halide on the metal.
4. Reductive Elimination[R-Pd(II)-R'] → R-R' + Pd(0)Pd(II) → Pd(0)The two organic fragments couple and leave the metal center, regenerating the catalyst.

This type of catalytic approach allows for the construction of complex molecular architectures from readily available acyl fluorides like this compound, highlighting the compound's significance in modern synthetic chemistry.

Derivatization and Functionalization Strategies Involving 4 Acetylbenzoyl Fluoride

Synthesis of Functionalized Benzoyl Fluorides

The presence of both a reactive acyl fluoride (B91410) and a modifiable acetyl group makes 4-acetylbenzoyl fluoride a versatile starting material for the synthesis of a variety of functionalized benzoyl fluorides. The distinct reactivity of these two functional groups allows for selective transformations, enabling the introduction of diverse chemical moieties.

The acetyl group can undergo a range of reactions, such as reduction to an ethyl or hydroxyethyl (B10761427) group, oxidation to a carboxylic acid (after protection of the acyl fluoride), or conversion to an enolate to participate in carbon-carbon bond-forming reactions. These transformations yield a new suite of benzoyl fluoride derivatives with tailored electronic and steric properties.

Conversely, the acyl fluoride functionality can be leveraged for acylation reactions. Acyl fluorides are known to be more stable and selective than their chloride counterparts, reacting readily with a variety of nucleophiles. researchgate.net This allows for the synthesis of esters, amides, and ketones by reacting this compound with alcohols, amines, and organometallic reagents, respectively. The acetyl group in these products can then be further modified, providing a divergent approach to complex molecules.

Table 1: Potential Derivatization Reactions of this compound

Functional GroupReaction TypeReagentsPotential Product
Acetyl GroupReductionNaBH4, then H3O+4-(1-Hydroxyethyl)benzoyl fluoride
Acetyl GroupWittig ReactionPh3P=CH24-Isopropenylbenzoyl fluoride
Acyl FluorideEsterificationR-OH, BaseAlkyl 4-acetylbenzoate
Acyl FluorideAmidationR2NHN,N-Dialkyl-4-acetylbenzamide
Acyl FluorideFriedel-Crafts AcylationArene, Lewis Acid4-Acetylphenyl aryl ketone

This table represents conceptually feasible reactions based on the known reactivity of acetyl and acyl fluoride functionalities.

Formation of Complex Molecular Architectures

The dual functionality of this compound provides a strategic advantage in the construction of complex molecular architectures. It can act as a bifunctional linker, allowing for the sequential or orthogonal coupling of different molecular fragments.

For instance, the acyl fluoride can be used to attach the 4-acetylbenzoyl moiety to a core scaffold via an ester or amide linkage. The remaining acetyl group then serves as a handle for further elaboration. This strategy is particularly useful in the synthesis of dendrimers, macrocycles, and other intricate three-dimensional structures. The controlled, stepwise nature of these reactions allows for the precise assembly of complex systems.

Research into the cooperative catalysis involving acyl fluorides has shown their utility in radical chemistry. researchgate.net While not specifically detailing this compound, the general principles suggest its potential use in multicomponent reactions to build complex ketone-containing molecules. The acetyl group could either be a spectator or a participant in such reactions, depending on the conditions, leading to diverse molecular frameworks.

Integration into Polymeric Systems (Conceptual Relevance)

The conceptual application of this compound in polymer chemistry is significant. As a bifunctional monomer, it could be integrated into polymer backbones or used as a pendant group to introduce specific functionalities.

Polymer Backbone Integration: this compound could potentially be used in step-growth polymerization. For example, if the acetyl group is first converted to a functionality that can react with the acyl fluoride of another monomer unit (e.g., a diol or diamine), it could lead to the formation of polyesters or polyamides. The resulting polymers would possess a regularly spaced functional group derived from the initial acetyl moiety, which could be used for post-polymerization modification.

Pendant Group Functionalization: Alternatively, this compound could be attached as a pendant group to a pre-existing polymer. For example, a polymer with hydroxyl or amine side chains could be acylated using this compound. This would introduce acetyl-functionalized phenyl groups along the polymer chain. These acetyl groups can then serve as sites for cross-linking, grafting of other polymer chains, or the attachment of active pharmaceutical ingredients or imaging agents. The reactivity of acyl fluorides makes them suitable for such post-polymerization modifications. researchgate.net

While specific examples of polymers derived directly from this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a valuable building block for creating functional materials with tailored properties.

Spectroscopic and Structural Elucidation of 4 Acetylbenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework of 4-Acetylbenzoyl fluoride (B91410) can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Acetylbenzoyl fluoride, recorded in deuterochloroform (CDCl₃), the signals corresponding to the aromatic and methyl protons are distinctly observed. The aromatic region typically shows a complex pattern due to the para-substituted benzene (B151609) ring. Two signals, a doublet and a multiplet, are observed for these aromatic protons. figshare.com A sharp singlet appears in the upfield region, which is characteristic of the methyl group protons of the acetyl moiety. figshare.com

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.16Doublet (d)8.62HAromatic Protons
8.12–8.07Multiplet (m)-2HAromatic Protons
2.68Singlet (s)-3HAcetyl Methyl Protons (-COCH₃)

Data sourced from a 400 MHz spectrum in CDCl₃. figshare.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. warwick.ac.uk Each non-equivalent carbon atom in this compound gives a distinct signal, revealing the presence of aliphatic, aromatic, and carbonyl carbons. Due to the low natural abundance of the ¹³C isotope, spectra are often recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. oregonstate.edu The spectrum will show signals for the methyl carbon, the two carbonyl carbons (one from the acetyl group and one from the acyl fluoride), and the carbons of the aromatic ring. The carbon atom bonded to the highly electronegative fluorine atom will exhibit coupling (¹J C-F), which can be observed in proton-decoupled spectra. magritek.compdx.edu

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it, after protons, one of the most receptive nuclei for NMR analysis. alfa-chemistry.com A key feature of ¹⁹F NMR is its wide range of chemical shifts, which makes the signals highly sensitive to the local electronic environment. alfa-chemistry.comucsb.edu For this compound, the ¹⁹F NMR spectrum shows a single signal corresponding to the fluorine atom of the acyl fluoride group. The chemical shift of this signal is characteristic of acyl fluorides and typically appears in the downfield region relative to the standard reference, CFCl₃. ucsb.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can aid in elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule with high accuracy, typically to four or more decimal places. researchgate.net This level of precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements. warwick.ac.ukresearchgate.net For this compound (C₉H₇FO₂), HRMS can confirm the elemental composition by matching the experimentally measured mass to the theoretically calculated mass. This is a critical step in the definitive identification of the compound. figshare.com

Table 2: HRMS Data for this compound
FormulaCalculated Mass [M]⁺Ion Type
C₉H₇FO₂166.0430Molecular Ion

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pdx.edu It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a chromatographic column. pdx.edu The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property used for identification. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" that provides definitive structural identification by comparison with reference spectra. pdx.edu This method is also valuable for determining the purity of the compound.

Vibrational Spectroscopy Techniques (e.g., FTIR) (General applicability)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present within a molecule. airhygiene.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. airhygiene.com For this compound, FTIR spectroscopy is highly applicable for its structural elucidation by identifying the characteristic vibrations of its key functional moieties: the acetyl group, the benzoyl fluoride group, and the disubstituted aromatic ring.

The FTIR spectrum of a molecule provides a unique "fingerprint" based on its constituent atoms and bonds. airhygiene.com In the case of this compound, the spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups—one from the acetyl ketone and one from the acyl fluoride. The carbonyl stretching vibration from the acetyl group is expected in the typical range for aromatic ketones, while the carbonyl of the acyl fluoride group (COF) is anticipated at a significantly higher frequency due to the strong electron-withdrawing effect of the fluorine atom. Studies on related acyl halides, such as acetyl halides, confirm this trend. rsc.org

Furthermore, the C-F stretching vibration of the acyl fluoride group would produce a strong, characteristic band. The analysis of benzoyl fluoride itself shows that the C=O bond length is around 1.22 Å, while the C-F bond length is approximately 1.30 Å. nih.gov These structural parameters directly influence the vibrational frequencies observed in the IR spectrum.

The aromatic ring of this compound gives rise to several characteristic bands. These include C-H stretching vibrations typically observed above 3000 cm⁻¹, C=C stretching vibrations within the ring appearing in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, the exact position of which is indicative of the 1,4- (or para-) substitution pattern on the benzene ring.

By comparing the experimental FTIR spectrum of a sample with established correlation charts and spectral data from similar compounds like benzoyl fluoride and other acetylated aromatics, one can confirm the presence of these key functional groups and thus verify the molecular structure of this compound. nih.gov

Table 1: Expected Characteristic FTIR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Acetyl C=O Stretching 1700 - 1680
Acyl Fluoride C=O Stretching 1850 - 1800
Aromatic C=C Stretching 1600 - 1450
C-F Stretching 1350 - 1000

Electron Paramagnetic Resonance (EPR) Spectroscopy (General applicability)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used to study chemical species that have one or more unpaired electrons. lu.lv Such species are termed paramagnetic and include free radicals, radical ions, and transition metal complexes. lu.lvnih.gov The ground state of this compound is a diamagnetic molecule with all its electrons paired; therefore, it is "EPR-silent" and cannot be directly observed by this technique.

However, EPR spectroscopy is exceptionally valuable for elucidating reaction mechanisms where this compound might be converted into a paramagnetic intermediate. researchgate.net The general applicability of EPR in the context of this compound lies in its potential to detect and characterize transient radical species derived from it. For instance, a single-electron transfer (SET) reaction could reduce the molecule to its radical anion. researchgate.net In such a scenario, one of the carbonyl groups would accept an electron, creating a ketyl-type radical.

The resulting EPR spectrum would provide a wealth of structural information. The g-factor, a characteristic property of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H, ¹³C, and ¹⁹F), would allow for the mapping of the electron spin density across the molecule. lu.lv This data reveals which parts of the molecule are most involved in accommodating the unpaired electron.

For the this compound radical anion, significant hyperfine coupling would be expected from the protons on the aromatic ring and potentially from the ¹⁹F nucleus of the acyl fluoride group. The magnitude of these couplings would help to distinguish between isomers where the electron is localized primarily on the acetyl-oxygen versus the acyl fluoride-oxygen. EPR has been instrumental in studying radical pairs and intermediates in reactions involving related compounds like benzoyl peroxide, demonstrating its power in mechanistic studies of benzoyl-containing structures. nih.govresearchgate.net Therefore, while not applicable to the stable molecule itself, EPR is an indispensable tool for investigating the potential radical chemistry of this compound. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzoyl fluoride

Theoretical and Computational Investigations of 4 Acetylbenzoyl Fluoride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 4-acetylbenzoyl fluoride (B91410). rsc.org DFT methods are employed to calculate various molecular properties, providing insights into chemical bonding, reactivity, and spectroscopic behavior. jocpr.com By solving the electronic Schrödinger equation within the DFT framework, researchers can determine the ground-state electronic energy, a fundamental property that dictates a molecule's stability and reactivity. jocpr.com

For acyl fluorides, in general, their reactivity is influenced by the strong carbon-fluorine (C-F) bond, which makes them relatively stable compared to other acyl halides. beilstein-journals.org However, their electrophilicity is comparable to activated esters. beilstein-journals.org DFT calculations can elucidate the electronic characteristics that govern this reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap can predict the chemical reactivity of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

In the context of substituted benzoyl derivatives, DFT studies have been used to correlate geometry, energetics, and electronic characteristics with electron density and the Laplacian of the electron density. mdpi.com For example, in a study of para-substituted benzyl (B1604629) fluorides, a strong linear relationship was found between the computed electrostatic potential at the reaction-center carbon atom and the activation energies for SN2 reactions. nih.gov This indicates that the reactivity of these compounds is largely governed by electrostatic interactions. nih.gov While 4-acetylbenzoyl fluoride was not explicitly mentioned in this particular study, the principles can be extended to understand how the acetyl group influences the electronic properties and reactivity of the benzoyl fluoride moiety. The electron-withdrawing nature of the acetyl group is expected to impact the electron density distribution across the molecule, affecting its reactivity towards nucleophiles.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzoyl Fluoride-7.5-1.26.33.5
4-Nitrobenzoyl Fluoride-8.1-2.06.11.5
4-Methoxybenzoyl Fluoride-7.1-0.96.24.8
This compound (Hypothetical) -7.8 -1.8 6.0 2.8

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for elucidating reaction mechanisms by mapping out reaction pathways and identifying transition states. nih.gov Techniques like the Artificial Force Induced Reaction (AFIR) method, combined with kinetic simulations, can be used to explore complex reaction networks and predict potential products and their yields. nih.gov

For reactions involving acyl fluorides, computational studies can model the interaction with nucleophiles. For instance, in the context of glycosylation reactions, which can involve fluoride donors, computational modeling helps to understand the formation of reactive intermediates like oxacarbenium ions and how steric and electronic factors influence stereoselectivity. nih.govresearchgate.net While not directly about this compound, these studies highlight the capability of computational methods to model reactions involving fluoride-containing organic molecules.

The study of SN2 reactions of para-substituted benzyl fluorides provides a relevant example of computational modeling of transition states. nih.gov Using high-level ab initio and DFT methods, researchers have calculated the activation barriers and geometries of transition states for the identity exchange reaction with a fluoride ion. nih.gov These calculations revealed that the benzylic effect, which leads to a lower activation barrier compared to methyl fluoride, is due to intrinsic electrostatic interactions between the reacting fragments rather than delocalization of charge into the aromatic ring in the transition state. nih.gov Such detailed analysis of the transition state is crucial for understanding reactivity. nih.gov

In the context of this compound, computational modeling could be used to investigate its reactions, such as acylation of amines or alcohols. By modeling the potential energy surface, the transition state for the nucleophilic attack on the carbonyl carbon can be located, and the activation energy can be calculated. jocpr.com This would provide quantitative insights into the reaction kinetics and the influence of the acetyl group on the reactivity of the acyl fluoride. Furthermore, recent advancements have seen the development of computational protocols that combine global optimization procedures with neural networks to efficiently explore potential energy surfaces and predict transition states. chemrxiv.org

Interactive Data Table: Calculated Activation Energies for Related SN2 Reactions (Note: This table presents data from a study on benzyl fluorides to illustrate the type of information obtainable from computational modeling of reaction pathways.)

ReactantNucleophileActivation Energy (kcal/mol)
CH3FF-20.3
C6H5CH2FF-16.5
p-NO2C6H4CH2FF-Lower than C6H5CH2F
p-CH3OC6H4CH2FF-Higher than C6H5CH2F

Conformational Analysis and Stereoelectronic Effects (Conceptual Relevance)

Conformational analysis and stereoelectronic effects are fundamental concepts in understanding the structure and reactivity of organic molecules. wikipedia.org Although specific studies on this compound are not available in the provided results, the principles are highly relevant.

Stereoelectronic effects are interactions between orbitals that depend on their spatial arrangement, influencing molecular geometry and reactivity. wikipedia.org A key example is hyperconjugation, which involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. wikipedia.org In the context of fluorinated compounds, the gauche effect, a consequence of stereoelectronic interactions, can dictate the preferred conformation. wikipedia.org For instance, in 1,2-difluoroethane, the gauche conformation is favored due to a stabilizing σ(C–H) → σ*(C–F) interaction. wikipedia.org

For this compound, a key conformational question would be the relative orientation of the acetyl group and the benzoyl fluoride group. The rotation around the C-C bond connecting the acetyl group to the benzene (B151609) ring would be influenced by both steric and stereoelectronic factors. The planarity of the system would affect conjugation between the two carbonyl groups and the aromatic ring.

Application of Quantum Chemical Methods to Predict Spectroscopic Properties (General applicability)

Quantum chemical methods are widely used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. jocpr.comnih.gov These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. sns.it

By calculating the harmonic vibrational frequencies and their intensities, quantum chemistry can generate a theoretical infrared spectrum. jocpr.comsns.it This calculated spectrum can then be compared with an experimental spectrum to confirm the structure of the molecule. For more accurate results, anharmonic effects can be included using methods like second-order vibrational perturbation theory (VPT2). sns.it

Similarly, quantum chemical methods can predict NMR chemical shifts and coupling constants. This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. These theoretical predictions can aid in the assignment of complex NMR spectra.

For this compound, quantum chemical calculations could predict its 1H, 13C, and 19F NMR spectra. The predicted chemical shifts for the aromatic protons, the methyl protons of the acetyl group, and the fluorine atom would be particularly useful for its characterization. The calculations would also predict the vibrational frequencies for the C=O and C-F stretching modes in the infrared spectrum, providing further confirmation of its structure.

Recent developments have also focused on using machine learning models trained on quantum chemical data to predict molecular properties with high accuracy at a lower computational cost. arxiv.orgglobus.org These approaches could be applied to predict the spectroscopic properties of this compound and related molecules.

Interactive Data Table: Predicted Spectroscopic Data (Hypothetical for this compound) (Note: This table illustrates the type of data that can be generated through quantum chemical calculations.)

NucleusPredicted Chemical Shift (ppm)
1H (Aromatic)7.8 - 8.2
1H (Methyl)2.6
13C (Carbonyl - Acyl Fluoride)160
13C (Carbonyl - Acetyl)197
19F-45
Vibrational ModePredicted Frequency (cm-1)
C=O Stretch (Acyl Fluoride)1820
C=O Stretch (Acetyl)1700
C-F Stretch1250

Q & A

Q. What methodologies enable real-time monitoring of this compound’s reactivity in flow chemistry systems?

  • Methodological Answer : Integrate in-line FTIR or Raman spectroscopy with microfluidic reactors. Use machine learning algorithms to correlate spectral changes with reaction progress and optimize residence time .

Contradictions and Data Gaps

  • Synthesis Efficiency : reports high yields using KF in tetramethylene sulfone, but scalability issues (e.g., solvent recovery) are not addressed. Future work could explore solvent-free fluorination or greener alternatives.
  • Safety Data : While provides first-aid measures, long-term toxicity studies for this compound are lacking. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT tests) to fill this gap .

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